molecular formula C21H31NO3 B13746527 [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate CAS No. 21063-30-9

[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B13746527
CAS No.: 21063-30-9
M. Wt: 345.5 g/mol
InChI Key: QLSVFSSDFUXCHZ-FJWTYIEBSA-N
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Description

The compound [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structural features, including multiple stereocenters and a hydroxyimino functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps. One common approach is the modification of a steroidal precursor. The key steps include:

    Acetylation: The acetate group is introduced via acetylation, often using acetic anhydride in the presence of a base like pyridine.

    Stereoselective Reactions: Ensuring the correct stereochemistry at multiple centers is crucial, often requiring chiral catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyimino group can undergo oxidation to form oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

    Oxime Derivatives: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Esters: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

In biological research, it serves as a probe to study enzyme mechanisms and receptor interactions due to its structural similarity to natural steroids.

Medicine

Industry

In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with steroid receptors. The hydroxyimino group can form hydrogen bonds with receptor sites, influencing the receptor’s conformation and activity. This interaction can modulate various biological pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxyimino group in [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate distinguishes it from other similar compounds. This functional group imparts unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

21063-30-9

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C21H31NO3/c1-13(23)25-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(22-24)21(17,3)11-9-18(16)20/h4,15-18,24H,5-12H2,1-3H3/b22-19-/t15-,16-,17-,18-,20-,21-/m0/s1

InChI Key

QLSVFSSDFUXCHZ-FJWTYIEBSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]\4([C@H]([C@@H]3CC=C2C1)CC/C4=N/O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=NO)C)C

Origin of Product

United States

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